molecular formula C11H8ClNO3 B12804218 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione CAS No. 123099-07-0

6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione

Cat. No.: B12804218
CAS No.: 123099-07-0
M. Wt: 237.64 g/mol
InChI Key: WQGWKHZWQGUBHK-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione is a synthetic organic compound. Its unique structure, featuring a spirocyclic framework, makes it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution or coupling reactions.

    Oxidation and functional group transformations: These steps ensure the formation of the desired functional groups in the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating the activity of specific receptors.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in critical pathways.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione: can be compared with other spirocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the presence of the 2-chlorophenyl moiety, which can impart distinct chemical and biological properties.

Properties

CAS No.

123099-07-0

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

6-(2-chlorophenyl)-1-oxa-6-azaspiro[2.4]heptane-5,7-dione

InChI

InChI=1S/C11H8ClNO3/c12-7-3-1-2-4-8(7)13-9(14)5-11(6-16-11)10(13)15/h1-4H,5-6H2

InChI Key

WQGWKHZWQGUBHK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C12CO2)C3=CC=CC=C3Cl

Origin of Product

United States

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